![molecular formula C13H15N7 B14177535 1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole CAS No. 918313-44-7](/img/structure/B14177535.png)
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole is a chemical compound with the molecular formula C₁₃H₁₅N₇ and a molecular weight of 269.305 g/mol . This compound features a pyrrolidine ring, an azidomethyl group, and a phenyltriazole moiety, making it a unique and versatile molecule in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by azidation and triazole formation . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide for the azidation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reagents like hydrogen gas and palladium on carbon.
Substitution: The phenyltriazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyltriazole derivatives.
Applications De Recherche Scientifique
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The phenyltriazole moiety can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Triazole derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole share the triazole moiety.
Uniqueness
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole is unique due to the combination of its azidomethyl group, pyrrolidine ring, and phenyltriazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
918313-44-7 |
|---|---|
Formule moléculaire |
C13H15N7 |
Poids moléculaire |
269.31 g/mol |
Nom IUPAC |
1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole |
InChI |
InChI=1S/C13H15N7/c14-18-16-7-11-6-12(8-15-11)20-9-13(17-19-20)10-4-2-1-3-5-10/h1-5,9,11-12,15H,6-8H2/t11-,12-/m0/s1 |
Clé InChI |
YSWCCYHNAPHTHH-RYUDHWBXSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1CN=[N+]=[N-])N2C=C(N=N2)C3=CC=CC=C3 |
SMILES canonique |
C1C(CNC1CN=[N+]=[N-])N2C=C(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
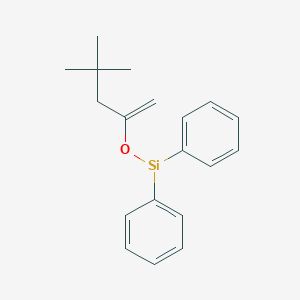
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
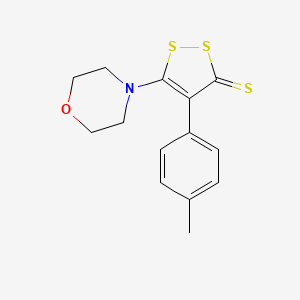
![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)

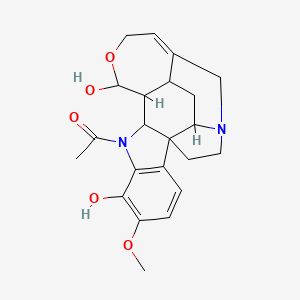
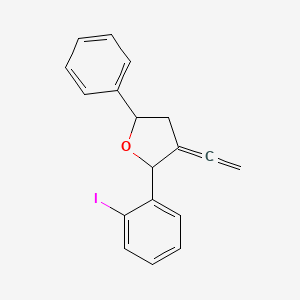
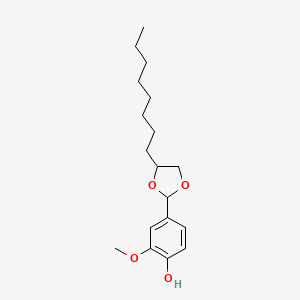

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)

